molecular formula C15H15N3O5S B2735165 ethyl 6-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-40-5

ethyl 6-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No.: B2735165
CAS No.: 899957-40-5
M. Wt: 349.36
InChI Key: OQIQREWPMLIFKM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with thiourea in the presence of a base to form the pyrimidine ringThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with a phenyl group instead of a nitrophenyl group.

    Ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate: Contains a triazole ring fused to the pyrimidine ring.

The uniqueness of ethyl 6-methyl-4-{[(3-nitrophenyl)methyl]sulfanyl}-2-oxo-1,2-dihydropyrimidine-5-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-methyl-4-[(3-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S/c1-3-23-14(19)12-9(2)16-15(20)17-13(12)24-8-10-5-4-6-11(7-10)18(21)22/h4-7H,3,8H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIQREWPMLIFKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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